molecular formula C16H19N3O4S2 B13977344 (R)-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13977344
M. Wt: 381.5 g/mol
InChI Key: QOVODDDWOWHSGQ-LLVKDONJSA-N
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Description

®-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrolidine ring, a benzothiazole moiety, and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Nitro Group: The nitro group can be introduced via nitration of the benzothiazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Coupling Reaction: The benzothiazole moiety and the pyrrolidine ring can be coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol using an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom in the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ®-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiazole moiety can interact with aromatic residues in proteins. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the nitro group, which may affect its reactivity and biological activity.

    ®-3-(5-Methyl-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a methyl group instead of a nitro group, which may alter its chemical properties and applications.

Uniqueness

The presence of the nitro group in ®-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester makes it unique compared to similar compounds

Properties

Molecular Formula

C16H19N3O4S2

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl (3R)-3-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H19N3O4S2/c1-16(2,3)23-15(20)18-7-6-11(9-18)24-14-17-12-8-10(19(21)22)4-5-13(12)25-14/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1

InChI Key

QOVODDDWOWHSGQ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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